leukotriene D4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- 白三烯D4 (LTD4) 是一种具有生物活性的二十碳烷酸。

- 它在炎症反应中起着核心作用,尤其是在哮喘和过敏反应的病理生理学中。

- LTD4 诱导平滑肌收缩,导致支气管收缩和血管收缩。它还会增加血管通透性。

- 嗜碱性粒细胞释放 LTD4 .

准备方法

- LTD4 是 5-脂氧合酶途径的产物。

- 不幸的是,有关其制备的具体合成路线和反应条件在文献中没有得到广泛记载。

- 工业生产方法可能涉及酶促或化学合成,但详细的信息很少。

化学反应分析

- LTD4 会发生各种反应,包括氧化、还原和取代。

- 常见的试剂和条件取决于具体情况,并可能因具体反应而异。

- 从这些反应中形成的主要产物没有明确报道。

科学研究应用

Respiratory Applications

Asthma and Allergic Rhinitis:

LTD4 plays a crucial role in bronchoconstriction and airway hyperreactivity, making it a significant target in asthma management. Studies have shown that LTD4 is approximately 5,000 times more potent than histamine in inducing nasal airway resistance (NAR) .

Table 1: Effects of LTD4 in Asthma

Clinical Implications:

The use of CysLT1 receptor antagonists (e.g., montelukast) has been established for asthma treatment, demonstrating efficacy in reducing LTD4-induced bronchoconstriction . Furthermore, the LTD4 nasal provocation test (LTD4-NAPT) has been proposed as a diagnostic tool for identifying patients with allergic rhinitis (AR) who are sensitive to leukotrienes .

Cardiovascular Applications

Atherosclerosis:

Recent research indicates that LTD4 may contribute to the pathogenesis of atherosclerosis by enhancing the uptake of oxidized low-density lipoprotein (oxLDL) in macrophages. This process is mediated through the CysLT1 receptor, which promotes foam cell formation—a key event in atherogenesis .

Table 2: Role of LTD4 in Atherosclerosis

| Mechanism | Cellular Response | Implication |

|---|---|---|

| Foam Cell Formation | Increased oxLDL uptake | Contributes to plaque development |

| Chemokine Secretion | Enhanced MCP-1 and MIP-1β | Promotes inflammation and immune response |

Neurobiological Applications

Cognitive Impairment:

LTD4 has been implicated in neuroinflammation and cognitive decline. Studies involving intracerebral infusions of LTD4 in mice demonstrated significant memory deficits associated with increased amyloid-beta accumulation, which is relevant to Alzheimer's disease pathology .

Table 3: Cognitive Effects of LTD4

Case Studies and Clinical Trials

-

This compound Nasal Provocation Test:

A pilot study investigated the safety and diagnostic value of the LTD4-NAPT in patients with AR. The test showed a high positive response rate (73%) among AR patients compared to normal controls (12.5%), indicating its potential utility in clinical practice for identifying leukotriene sensitivity . -

Impact on Asthma Management:

Clinical trials evaluating CysLT1 receptor antagonists have consistently shown improved lung function and reduced asthma exacerbations when compared to placebo treatments, highlighting the therapeutic relevance of targeting LTD4 pathways in asthma management.

作用机制

- LTD4 通过与靶细胞上的半胱氨酰白三烯受体结合来发挥作用。

- 这些受体参与调节平滑肌收缩、炎症和免疫反应的信号通路。

相似化合物的比较

- 虽然 LTD4 在作为支气管收缩剂和炎症介质的特定作用方面是独特的,但它是白三烯家族的一部分。

- 其他相关的白三烯包括白三烯 C4 和 E4,它们在诱导平滑肌收缩和炎症方面具有类似的功能。

属性

CAS 编号 |

73836-78-9 |

|---|---|

分子式 |

C25H40N2O6S |

分子量 |

496.7 g/mol |

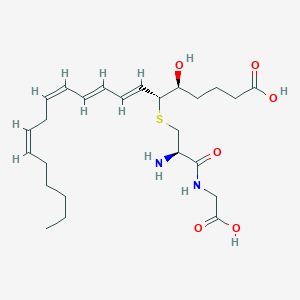

IUPAC 名称 |

(5S,6R,7E,9E,11Z,14Z)-6-[2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |

InChI |

InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20?,21-,22+/m0/s1 |

InChI 键 |

YEESKJGWJFYOOK-LDDGIIIKSA-N |

SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N |

手性 SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N |

规范 SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N |

Key on ui other cas no. |

73836-78-9 |

物理描述 |

Solid |

同义词 |

Leukotriene D Leukotriene D 4 Leukotriene D-4 Leukotriene D4 Leukotrienes D LTD4 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Leukotriene D4 interact with its target receptors?

A1: LTD4 primarily interacts with two G protein-coupled receptors, Cysteinyl Leukotriene Receptor 1 (CysLTR1) and Cysteinyl Leukotriene Receptor 2 (CysLTR2). LTD4 exhibits higher affinity for CysLTR1. [, , , ] The binding of LTD4 to these receptors triggers intracellular signaling cascades, leading to various physiological responses.

Q2: What are the downstream effects of LTD4 binding to CysLTR1?

A2: LTD4 binding to CysLTR1 activates multiple signaling pathways, including phospholipase C, leading to intracellular calcium mobilization and protein kinase C activation. [, ] This activation results in various cellular responses, such as smooth muscle contraction, increased vascular permeability, and mucus secretion. [, , , ]

Q3: Does LTD4 signaling play a role in cell survival and proliferation?

A3: Yes, research suggests that LTD4, acting through CysLTR1, can promote cell survival and proliferation in certain cell types, including intestinal epithelial cells. [, , ] This effect involves the activation of signaling pathways such as Ras, Erk1/2, p90RSK, and CREB. []

Q4: Can LTD4 signaling influence cell migration?

A4: Studies indicate that LTD4 can induce cell migration in specific cell types, such as intestinal epithelial cells. [] This process involves the activation of phosphatidylinositol 3-kinase (PI3K) and Rac, leading to the formation of membrane ruffles and cell motility. []

Q5: What is the role of LTD4 in the inflammatory response?

A5: LTD4 is a potent inflammatory mediator involved in various inflammatory conditions, including asthma and allergic rhinitis. [, , , ] It contributes to bronchoconstriction, mucus secretion, and increased vascular permeability in the airways. [, , , ]

Q6: Is LTD4 involved in the pathogenesis of specific diseases?

A6: Research suggests a potential role for LTD4 in several diseases, including: * Asthma: LTD4 contributes significantly to bronchoconstriction, mucus secretion, and airway hyperresponsiveness in asthma. [, , , , ] * Allergic Rhinitis: LTD4 is implicated in the pathogenesis of allergic rhinitis, contributing to nasal congestion, rhinorrhea, and sneezing. [] * Septic Shock: Evidence suggests LTD4 might participate in the development of septic shock and multi-organ failure. [, ] * Atherosclerosis: LTD4 may play a role in atherosclerosis by promoting endothelial dysfunction, macrophage foam cell formation, and the recruitment of immune cells. []

Q7: How is LTD4 metabolized and eliminated from the body?

A7: LTD4 is rapidly metabolized to Leukotriene E4 (LTE4) primarily by enzymes on the cell surface and in granules of neutrophils. [] Further metabolism occurs in the liver, and the metabolites are excreted mainly in bile. [, ]

Q8: What are this compound receptor antagonists, and how do they work?

A8: this compound receptor antagonists are a class of drugs that block the action of LTD4 by binding to its receptors, CysLTR1 and/or CysLTR2. [, , ] This blockage inhibits the downstream signaling cascades, reducing the inflammatory effects of LTD4.

Q9: What are some examples of this compound receptor antagonists?

A9: Examples of LTD4 receptor antagonists include: * Montelukast (MK-571): A selective and potent CysLTR1 antagonist. [, ] * Zafirlukast: A CysLTR1 antagonist. * Pranlukast: A CysLTR1 antagonist.

Q10: What are the clinical applications of LTD4 receptor antagonists?

A10: LTD4 receptor antagonists are primarily used in the management of: * Asthma: These drugs are effective in controlling asthma symptoms, improving lung function, and reducing exacerbations. [, , ] * Allergic Rhinitis: LTD4 receptor antagonists can relieve symptoms of allergic rhinitis, such as nasal congestion and rhinorrhea. [, ]

Q11: Can LTD4 receptor antagonists be used in combination with other medications?

A11: Yes, LTD4 receptor antagonists are often used in combination with other asthma medications, such as inhaled corticosteroids, to achieve better control of asthma symptoms. []

Q12: Are there specific inhibitors of LTD4 synthesis?

A12: Yes, inhibitors of LTD4 synthesis target enzymes involved in the leukotriene synthesis pathway. One example is MK-886, which inhibits 5-lipoxygenase activating protein (FLAP), a protein essential for leukotriene synthesis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。